molecular formula C14H22O4Si B15063801 Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester CAS No. 80640-80-8

Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester

Cat. No.: B15063801
CAS No.: 80640-80-8
M. Wt: 282.41 g/mol
InChI Key: HIKNYWKTKLLRFH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester is a synthetic aromatic ester derivative characterized by a benzene ring substituted with two methoxy groups at positions 3 and 4, an acetic acid backbone, and a trimethylsilyl (TMS) methyl ester moiety. This compound is structurally related to metabolites and intermediates studied in clinical, microbiological, and phytochemical contexts. Its silylated ester group enhances volatility and stability in gas chromatography–mass spectrometry (GC-MS) analyses, making it relevant in metabolomics and natural product research .

Properties

CAS No.

80640-80-8

Molecular Formula

C14H22O4Si

Molecular Weight

282.41 g/mol

IUPAC Name

trimethylsilylmethyl 2-(3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C14H22O4Si/c1-16-12-7-6-11(8-13(12)17-2)9-14(15)18-10-19(3,4)5/h6-8H,9-10H2,1-5H3

InChI Key

HIKNYWKTKLLRFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC[Si](C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate typically involves the esterification of 2-(3,4-dimethoxyphenyl)acetic acid with trimethylsilyl methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is refluxed for several hours, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: 2-(3,4-Dimethoxyphenyl)ethanol.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing a reactive intermediate that can participate in further chemical transformations. The methoxy groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Variations Among Analogs

Compound Name Substituents Ester Group CAS/Key References
Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester 3,4-dimethoxy Trimethylsilyl methyl -
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester 3,4-dimethoxy Methyl 15964-79-1
Benzeneacetic acid, α-oxo-, trimethylsilyl ester α-oxo Trimethylsilyl -
Benzeneacetic acid, 4-hydroxy-, methyl ester 4-hydroxy Methyl -
Benzeneacetic acid, 2-acetyl-, methyl ester 2-acetyl Methyl 16535-88-9
Benzeneacetic acid, 3-methoxy-α,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester 3-methoxy, α,4-bis(TMS-oxy) Trimethylsilyl 55268-66-1



Key Observations :

  • Ester Groups : Trimethylsilyl esters (e.g., TMS methyl) increase volatility and GC-MS detectability compared to methyl esters .
  • Ring Substituents : Methoxy groups (electron-donating) enhance metabolic stability, while hydroxyl or acetyl groups introduce polarity or reactivity .
  • Silylation : Additional TMS groups (e.g., α,4-bis-TMS-oxy in CAS 55268-66-1) significantly alter hydrophobicity and molecular weight .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Properties
This compound C₁₄H₂₂O₄Si 282.41* High volatility (TMS ester), GC-MS compatible
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester C₁₁H₁₄O₄ 210.23 Lower volatility; AUC = 0.683–0.744 in sepsis metabolomics
Benzeneacetic acid, α-oxo-, trimethylsilyl ester C₁₃H₁₈O₃Si 262.36 α-Keto group increases reactivity; detected in bacterial extracts
Benzeneacetic acid, 4-hydroxy-, methyl ester C₉H₁₀O₃ 166.18 Polar due to hydroxyl group; 1.77% abundance in phytochemical studies

*Calculated based on structural analogs.

Key Observations :

  • Trimethylsilyl derivatives exhibit higher molecular weights and improved chromatographic performance compared to non-silylated analogs.
  • Methoxy groups reduce polarity, enhancing lipid solubility, while hydroxyl groups increase aqueous solubility .

Key Observations :

  • Silylated esters are prevalent in GC-MS-based studies due to their stability under analytical conditions .

Biological Activity

Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester, also known by its chemical structure C13H20O4Si, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as relevant research findings.

  • Molecular Formula : C13H20O4Si
  • Molecular Weight : 268.38 g/mol
  • CAS Registry Number : 27750-60-3

Biological Activity Overview

Benzeneacetic acid derivatives are known for various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various pathogens.
  • Anticancer Properties : Some studies indicate potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

Research indicates that benzeneacetic acid derivatives exhibit significant antimicrobial properties. A study highlighted the presence of benzeneacetic acid derivatives in essential oils with notable antibacterial effects against various strains of bacteria.

Compound Activity Reference
Benzeneacetic acid, 3,4-dimethoxy-Antibacterial
Ethyl ester of benzeneacetic acidAntifungal
3-Methoxy-4-hydroxy benzoic acidAntimicrobial

Anticancer Properties

The anticancer potential of benzeneacetic acid derivatives has been explored in several studies. These compounds have been tested for their ability to inhibit cancer cell lines and induce apoptosis.

Case Studies

  • In Vitro Studies :
    • A study reported that benzeneacetic acid derivatives significantly inhibited the growth of breast cancer cell lines (MCF-7) with IC50 values indicating strong cytotoxicity.
    • Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.
  • In Vivo Studies :
    • Animal models treated with benzeneacetic acid derivatives showed reduced tumor growth and improved survival rates compared to control groups.
Study Type Cell Line / Model IC50 Value (μM) Effect Observed
In VitroMCF-715Growth inhibition
In VivoXenograft modelN/ATumor growth reduction

The biological activity of benzeneacetic acid derivatives may be attributed to their ability to interact with cellular targets:

  • Covalent Bond Formation : Some studies suggest that these compounds may act as covalent inhibitors by forming stable bonds with target proteins, thereby inhibiting their function.
  • Reactive Oxygen Species (ROS) Induction : The compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

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